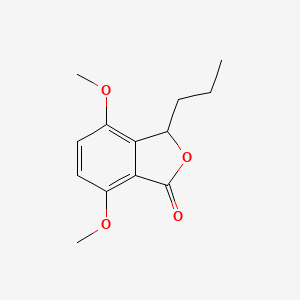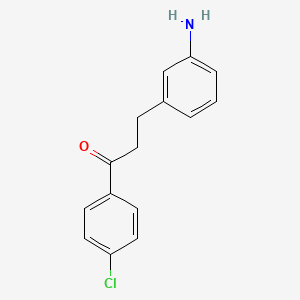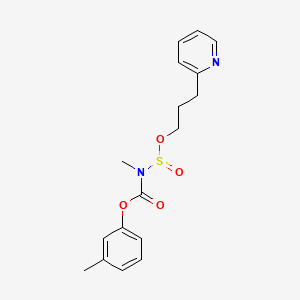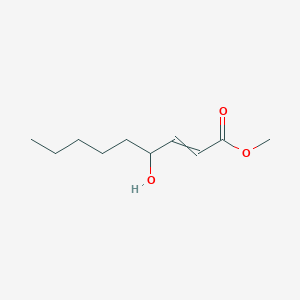![molecular formula C13H11N3O3S B14403981 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-16-9](/img/structure/B14403981.png)
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole-4,9-diones. These compounds have been studied for their potential biological activities, including antitumor effects. The compound’s structure includes a naphthoquinone core, which is known for its ability to generate reactive oxygen species (ROS), making it a promising candidate for various therapeutic applications .
準備方法
The synthesis of 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials, mild reaction conditions, and eco-friendly characteristics. The reaction provides a good atom economy and a broad substrate scope with high yields
化学反応の分析
5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives .
科学的研究の応用
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of hDHODH has been linked to antitumor effects, making this compound a promising candidate for cancer therapy . Additionally, its ability to induce ROS production and mitochondrial dysfunction has been explored for its potential in treating various diseases .
作用機序
The mechanism of action of 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of hDHODH and the induction of ROS production. The compound interacts with hDHODH through hydrogen bond and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. This inhibition disrupts pyrimidine biosynthesis, which is essential for DNA replication and cell proliferation. The induction of ROS production further contributes to its antitumor effects by causing oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest .
類似化合物との比較
Similar compounds to 5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione include other naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives such as compounds 11k and 11l. These compounds also exhibit inhibitory activity against hDHODH and induce ROS production, but they differ in their specific substituents and potency. For example, compounds 11k and 11l have IC50 values of 9 and 4.5 nM, respectively, indicating their higher potency compared to other derivatives . The unique methanesulfinyl and dimethyl substituents in this compound contribute to its distinct chemical properties and biological activities.
特性
CAS番号 |
89683-16-9 |
|---|---|
分子式 |
C13H11N3O3S |
分子量 |
289.31 g/mol |
IUPAC名 |
6,7-dimethyl-5-methylsulfinyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C13H11N3O3S/c1-5-4-7-8(13(6(5)2)20(3)19)12(18)10-9(11(7)17)14-16-15-10/h4H,1-3H3,(H,14,15,16) |
InChIキー |
QROCVVIVCNQMFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)S(=O)C)C(=O)C3=NNN=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)








![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
